molecular formula C11H24O B2609880 3-Tert-butoxy-heptane CAS No. 71945-54-5

3-Tert-butoxy-heptane

Cat. No.: B2609880
CAS No.: 71945-54-5
M. Wt: 172.312
InChI Key: HFTNUDYDBIEVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butoxy-heptane (C11H24O) is an ether compound of interest in advanced combustion research. Its molecular structure, which incorporates a tert-butoxy group, suggests potential utility in studies focused on ignition intensification and combustion kinetics for hydrocarbon fuels. Research on related tert-butoxy compounds indicates that they can serve as key intermediates or model compounds for understanding the decomposition pathways of larger, commercially relevant fuel components . In particular, studies into compounds with tert-butyl groups are valuable for the development of next-generation fuels for applications such as scramjet and micro internal combustion engines, where enhancing ignition reliability and combustion efficiency is critical . The investigation of such ethers can provide fundamental insights into reaction mechanisms, including the production of radical species during oxidation, which directly influences fuel reactivity and helps in mitigating challenges like the negative temperature coefficient (NTC) behavior observed in alkane combustion . As a reagent, this compound offers researchers a tool to probe these complex chemical processes in a controlled laboratory setting, contributing to the broader goal of optimizing fuel formulations and combustion technologies. This product is strictly for research and manufacturing purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-6-8-9-10(7-2)12-11(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNUDYDBIEVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71945-54-5
Record name 3-(tert-butoxy)heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Contextualization Within Contemporary Organic Chemistry Research

While specific research on 3-Tert-butoxy-heptane is limited, the broader class of branched alkyl ethers is a subject of ongoing study. These compounds are investigated for their utility as fuel additives and in the synthesis of more complex molecules. acs.org For instance, tert-amyl alkyl ethers are synthesized through an acid-catalyzed reaction between isoamylenes and various alcohols. acs.org The study of such reactions, including their thermochemistry and equilibrium, is an active area of research. acs.org Furthermore, branched structures in polymers, including those with ether linkages, are being explored for creating materials with novel properties. rsc.orgbohrium.com

Significance of Ether Functional Groups in Chemical Synthesis and Materials Science

The ether functional group (R-O-R') is a cornerstone in both chemical synthesis and materials science due to its unique properties. teachy.ainumberanalytics.com Ethers are generally unreactive towards bases, as well as oxidizing and reducing agents, which makes them excellent solvents for a wide array of chemical reactions, including those involving Grignard reagents. libretexts.orgscribd.com Their low reactivity prevents them from interfering with the desired transformations. libretexts.org

In materials science, the ether linkage is a component of various polymers. For example, highly branched sulfonated poly(arylene ether)s are being developed for use as proton exchange membranes in fuel cells. rsc.org The incorporation of branched structures can significantly influence the properties of these materials, such as their solubility and proton conductivity. rsc.org Additionally, crown ethers, which are cyclic ethers, have the unique ability to form complexes with ions, making them useful as catalysts. teachy.ai

Structural Elucidation Challenges and Opportunities for Branched Aliphatic Ethers

Determining the precise three-dimensional structure of branched aliphatic ethers can present significant challenges. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR and Heteronuclear Single Quantum Coherence (HSQC), are invaluable tools for this purpose. nih.govresearchgate.netacs.org However, the complexity of the spectra can increase with the degree of branching, making interpretation difficult. researchgate.net In complex macromolecules like lignin, which contains various aliphatic ether structures, distinguishing between different types of linkages (e.g., α-O-Alk, γ-O-Alk) requires sophisticated 2D NMR techniques and comparison with model compounds. nih.govacs.orgrsc.org

Despite these challenges, the detailed structural analysis of branched ethers offers opportunities to understand and predict their chemical and physical properties. For instance, models have been developed to predict the 13C NMR chemical shifts of aliphatic ethers based on their structural features, which can aid in the identification of new compounds. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanics forms the foundation for understanding the electronic structure and geometry of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information on conformational energies and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between computational cost and accuracy for medium-sized organic molecules like 3-Tert-butoxy-heptane. DFT calculations are instrumental in identifying stable conformers, determining their relative energies, and analyzing electronic properties such as orbital energies and charge distributions.

For a flexible molecule such as this compound, a conformational search using DFT can reveal the most stable arrangements of its heptyl and tert-butyl groups. Functionals like B3LYP or M05-2X combined with basis sets such as 6-311++G(d,p) are commonly employed for such studies on ethers. acs.org The calculations would typically involve geometry optimization of various starting structures to find local minima on the potential energy surface. The results can be used to predict the most likely shapes the molecule will adopt.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory. Energies are relative to the most stable conformer (Conf-1).

ConformerDihedral Angle (C2-C3-O-Ctert)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1~180° (anti-periplanar)0.0075.3
Conf-2~60° (gauche)0.8518.1
Conf-3~-60° (gauche)0.956.6

Ab Initio Methods in Energy Landscape Mapping and Stability Analysis

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than many DFT functionals, albeit at a greater computational cost.

These high-level calculations are valuable for mapping the energy landscape with high fidelity and for validating the results obtained from DFT. For this compound, single-point energy calculations using a method like CCSD(T) on DFT-optimized geometries can provide a more accurate assessment of the relative stabilities of different conformers. This is particularly important for systems where weak interactions, such as dispersion forces, play a key role in determining conformational preferences.

Table 2: Comparison of Hypothetical Relative Energies from DFT and Ab Initio Methods Ab Initio calculations performed at the MP2/cc-pVTZ level on B3LYP/6-31G(d) optimized geometries.

ConformerDFT Relative Energy (kcal/mol)Ab Initio Relative Energy (kcal/mol)
Conf-10.000.00
Conf-20.850.78
Conf-30.950.89

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of conformational changes and intermolecular interactions.

MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system of particles. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For branched ethers like this compound, force fields such as OPLS-AA (All-Atom) or united-atom models like TraPPE-UA are often utilized. researchgate.net

Developing or validating a force field for a specific molecule involves ensuring that the parameters for bond lengths, angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) can accurately reproduce experimental data or high-level quantum chemistry results. For instance, new parameters for the ether oxygen and adjacent carbon atoms in a branched environment might be fitted to reproduce the vapor-liquid coexistence curves or densities of similar compounds. researchgate.netnih.gov

Table 3: Illustrative Force Field Parameters for Key Atom Types in this compound Based on a generic united-atom force field model.

Atom TypeBond Stretch (kb, kcal/mol·Å²)Angle Bend (kθ, kcal/mol·rad²)Lennard-Jones (ε, kcal/mol)Lennard-Jones (σ, Å)
CH3 (sp3)310600.1943.75
CH2 (sp3)310600.0913.95
CH (sp3)310600.0324.10
O (ether)320800.1703.02
C (tert-butyl)330700.0104.50

Analysis of Conformational Ensembles and Flexibility

Once a suitable force field is established, MD simulations can be run to generate a trajectory that describes the molecule's motion over time. This trajectory represents a conformational ensemble, which is a collection of the different shapes the molecule adopts. taylorandfrancis.com Analysis of this ensemble provides insights into the molecule's flexibility and the probabilities of it existing in various conformational states. researchgate.net

For this compound, analyzing the dihedral angles along the heptyl chain and around the ether linkage would reveal the preferred orientations and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. ethz.ch

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the high-energy transition states, and calculate activation energies. nih.gov

For an ether like this compound, potential reactions of interest could include ether cleavage, elimination reactions, or hydrogen abstraction by radicals. acs.orgnih.gov Computational methods can model these processes by locating the transition state structure for each proposed step. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products. researchgate.netacs.org The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Such studies are vital for predicting chemical stability and reactivity under various conditions.

Table 4: Hypothetical Calculated Activation Energies for Potential Reactions of this compound Calculated using DFT (M05-2X/6-311+G(d,p)).

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Path AHydrogen abstraction from C4 of the heptyl chain by a hydroxyl radical.12.5
Path BHydrogen abstraction from C2 of the heptyl chain by a hydroxyl radical.14.8
Path CUnimolecular elimination to form 3-heptene (B165601) and tert-butanol (B103910) (acid-catalyzed).35.2
Path DSN1-type ether cleavage to form a tert-butyl cation and 3-heptanol (B47328) (acid-catalyzed).28.9

Applications in Chemical Synthesis and Specialized Materials

Role as a Versatile Solvent in Organic Reactions

Medium Effects on Reaction Kinetics and Thermodynamics

No specific studies on the medium effects of 3-Tert-butoxy-heptane on reaction kinetics or thermodynamics were found.

Compatibility with Diverse Reagent Systems and Reaction Conditions

Information regarding the compatibility of this compound with diverse reagent systems is not available in the scientific literature.

Precursor and Building Block in Advanced Organic Synthesis

Stereoselective Synthesis of Complex Molecular Architectures

There are no documented instances of this compound being used as a precursor or building block in the stereoselective synthesis of complex molecules.

Development of Functionalized Materials and Nanotechnology Components

No research was found detailing the use of this compound in the development of functionalized materials or as a component in nanotechnology.

Role in Soft Matter Systems and Self-Assembly Processes

Soft matter systems encompass a broad class of materials, including polymers, colloids, liquid crystals, and amphiphiles, which are characterized by their susceptibility to thermal fluctuations and external fields. Self-assembly is a process in which components of a disordered system spontaneously organize into ordered structures.

There is currently no available research that details the role of This compound in soft matter systems or self-assembly processes. The selection of solvents is critical in these fields as they can mediate the interactions between assembling molecules. The properties of this compound, such as its polarity and molecular shape, would be expected to influence such processes.

In the broader context of related chemicals, heptane (B126788) is a common nonpolar solvent used in the study of self-assembly, particularly for inducing the aggregation of amphiphilic molecules into micelles or other structures. The introduction of a tert-butoxy (B1229062) group, as in this compound, would alter the solvent's properties, making it slightly more polar and sterically bulkier than heptane. This could potentially modify the critical micelle concentration of surfactants or influence the morphology of self-assembled structures. Nevertheless, these possibilities are hypothetical, as no studies have been published to substantiate them for this specific compound.

Environmental Fate and Degradation Studies Academic Research Focus

Biodegradation Pathways in Aquatic and Terrestrial Systems

The persistence of ether compounds in the environment is largely determined by their molecular structure. The ether bond itself is highly stable, and the presence of a tertiary carbon, as in the tert-butyl group of 3-tert-butoxy-heptane, can hinder enzymatic attack, making such compounds relatively recalcitrant to biodegradation compared to linear alkanes.

The microbial metabolism of branched alkyl ethers, particularly fuel oxygenates like MTBE, is the most relevant model for predicting the biodegradation of this compound. Aerobic biodegradation is considered the primary pathway for these compounds. The initial enzymatic attack is typically carried out by monooxygenase enzymes, such as cytochrome P450. calpoly.edu

This initial step involves the hydroxylation of either the tert-butyl group or the linear alkyl chain (heptane group in this case). The key features of this metabolism are:

Initial Oxidation: The process is initiated by an O-dealkylase activity, where oxidation occurs at a Cα position (a carbon atom adjacent to the ether oxygen). researchgate.net For this compound, this could occur on the heptane (B126788) chain at the 3-position or on one of the methyl groups of the tert-butyl moiety.

Enzyme Systems: Bacteria capable of degrading these compounds, such as strains of Rhodococcus, often possess specialized enzyme systems. nih.govsigmaaldrich.com The induction of these ether-degrading enzymes may require the presence of a substrate with at least one unsubstituted Cα-methylene group. researchgate.net

Co-metabolism: In many cases, the degradation of recalcitrant ethers occurs via co-metabolism. This is a process where microbes degrading a primary substrate (like an n-alkane) produce enzymes that fortuitously degrade the ether compound as well.

Based on these principles, the aerobic microbial metabolism of this compound would likely be initiated by a monooxygenase enzyme, leading to the cleavage of the ether bond.

Following the initial enzymatic attack on analogous tert-butyl ethers, the molecule splits, forming an alcohol and an aldehyde or ketone. By analogy with MTBE degradation, the cleavage of this compound is expected to yield specific intermediates.

Pathway A: Attack on the Heptane Moiety If the initial hydroxylation occurs on the heptane chain at the carbon adjacent to the oxygen, the resulting unstable hemiacetal would break down into tert-butyl alcohol (TBA) and 3-heptanone .

Pathway B: Attack on the Tert-butyl Moiety If the attack occurs on one of the methyl groups of the tert-butyl moiety, it would lead to the formation of an unstable intermediate that decomposes into 3-heptanol (B47328) and isobutylene oxide , which would likely be further metabolized.

Of these, the formation of tert-butyl alcohol is a well-documented and common step in the degradation of tert-butyl ethers. TBA itself can be further biodegraded, although often at a slower rate than the parent ether. The subsequent degradation of the heptanone or heptanol would follow established pathways for ketone and alcohol metabolism, eventually leading to mineralization (conversion to CO2 and water).

Interactive Table: Predicted Biodegradation Intermediates of this compound
Initial Attack SitePrimary IntermediatesSubsequent Products
Heptane Chain (C3)tert-Butyl Alcohol (TBA)Further oxidized intermediates
3-HeptanoneFatty acids, CO2, Water
Tert-butyl Group3-HeptanolFurther oxidized intermediates
Isobutylene OxideDihydroxy-isobutane

Environmental Monitoring and Analytical Techniques for Research Purposes

To study the environmental fate and degradation of this compound and its transformation products, sensitive and selective analytical methods are required. While no methods are validated specifically for this compound, standard techniques used for other volatile organic compounds (VOCs) and fuel oxygenates are directly applicable. nih.gov

The primary analytical technique for identifying and quantifying trace levels of such compounds in environmental matrices (water, soil, air) is Gas Chromatography coupled with Mass Spectrometry (GC/MS) .

Sample Preparation and Extraction: Because environmental concentrations are often very low, a pre-concentration step is necessary before analysis. Common techniques include:

Purge-and-Trap (P&T): For water samples, this is a standard method where volatile compounds are purged from the water with an inert gas and trapped on a sorbent material. The trap is then heated to release the compounds into the GC/MS.

Solid-Phase Microextraction (SPME): A fast, solvent-free method where a coated fiber is exposed to the sample (water or headspace of soil). Analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption and analysis.

Solvent Extraction: For soil or sediment samples, extraction with an organic solvent like dichloromethane or methanol may be used, followed by concentration of the extract.

Interactive Table: Analytical Methods for Branched Ethers in Environmental Samples
TechniqueSample MatrixCommon UseDetection Limit Range
GC/MS with Purge-and-TrapWaterQuantification of volatile ethers (e.g., MTBE)Low µg/L to ng/L
GC/MS with SPMEWater, Soil (Headspace)Screening and quantificationng/L to µg/L
GC/MS with Solvent ExtractionSoil, SedimentAnalysis of semi-volatile organicsµg/kg to mg/kg
High-Resolution GC/MSAll matricesConfirmation and identification of unknownspg/L to ng/L

These analytical methods are crucial for tracking the disappearance of the parent compound, identifying and quantifying transient intermediates like tert-butyl alcohol and 3-heptanone, and ultimately confirming the extent of biodegradation or abiotic degradation in research studies. nih.gov

Future Research Directions and Emerging Paradigms

The exploration of seemingly simple molecules can often unlock profound advancements in chemical science. 3-Tert-butoxy-heptane, a sterically hindered acyclic ether, serves as a pertinent model for investigating future research directions and emerging paradigms in synthesis, catalysis, and computational chemistry. Its structure, featuring a bulky tert-butyl group attached to a secondary carbon in a heptane (B126788) chain, presents unique challenges and opportunities that drive innovation. This article focuses on the prospective research avenues centered around this compound, highlighting its potential role in advancing the frontiers of chemical knowledge.

Q & A

Q. How can conflicting reports on the compound’s thermal degradation products be reconciled?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS under inert and oxidative atmospheres. Compare fragmentation patterns with NIST library entries and propose degradation pathways using mechanistic organic chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.